molecular formula C12H19O6PS2 B14604046 Phosphorothioic acid, O-ethyl O-(4-((methylsulfonyl)oxy)phenyl) S-propyl ester CAS No. 59722-51-9

Phosphorothioic acid, O-ethyl O-(4-((methylsulfonyl)oxy)phenyl) S-propyl ester

Katalognummer: B14604046
CAS-Nummer: 59722-51-9
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: KFSVQVVBZSKCOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphorothioic acid, O-ethyl O-(4-((methylsulfonyl)oxy)phenyl) S-propyl ester is an organophosphorus compound. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes a phosphorothioate group, an ethyl group, a methylsulfonyl group, and a propyl ester group.

Vorbereitungsmethoden

The synthesis of Phosphorothioic acid, O-ethyl O-(4-((methylsulfonyl)oxy)phenyl) S-propyl ester typically involves the reaction of phosphorothioic acid derivatives with appropriate alcohols and phenols. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in controlled environments to maintain the purity and yield of the compound.

Analyse Chemischer Reaktionen

Phosphorothioic acid, O-ethyl O-(4-((methylsulfonyl)oxy)phenyl) S-propyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Phosphorothioic acid, O-ethyl O-(4-((methylsulfonyl)oxy)phenyl) S-propyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce phosphorothioate groups into molecules.

    Biology: This compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.

Wirkmechanismus

The mechanism of action of Phosphorothioic acid, O-ethyl O-(4-((methylsulfonyl)oxy)phenyl) S-propyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s structure. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Phosphorothioic acid, O-ethyl O-(4-((methylsulfonyl)oxy)phenyl) S-propyl ester can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Eigenschaften

CAS-Nummer

59722-51-9

Molekularformel

C12H19O6PS2

Molekulargewicht

354.4 g/mol

IUPAC-Name

[4-[ethoxy(propylsulfanyl)phosphoryl]oxyphenyl] methanesulfonate

InChI

InChI=1S/C12H19O6PS2/c1-4-10-20-19(13,16-5-2)17-11-6-8-12(9-7-11)18-21(3,14)15/h6-9H,4-5,10H2,1-3H3

InChI-Schlüssel

KFSVQVVBZSKCOO-UHFFFAOYSA-N

Kanonische SMILES

CCCSP(=O)(OCC)OC1=CC=C(C=C1)OS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.